
3-(Boc-amino)-4,4-difluoropiperidine
概要
説明
3-(Boc-amino)-4,4-difluoropiperidine is a compound that can be used as an alkylating reagent for the synthesis of various analogs .
Synthesis Analysis
The synthesis of 3-(Boc-amino)-4,4-difluoropiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .科学的研究の応用
Green Chemistry Synthesis
3-(Boc-amino)-4,4-difluoropiperidine: is utilized in green chemistry for the chemoselective BOC protection of amines . This process is catalyst and solvent-free, representing an eco-friendly approach to synthesizing protected amines. The method is efficient, yielding products that are confirmed by NMR and IR spectroscopy without the need for solvent separations or recrystallization steps.
Peptide Synthesis
In peptide synthesis, the Boc group is a common protective group for amines . 3-(Boc-amino)-4,4-difluoropiperidine can be used to introduce Boc-protected amines into peptide chains, which is crucial for the synthesis of multifunctional peptide targets. The Boc group can be removed under mild acidic conditions, making it a versatile tool in peptide chemistry.
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry . Its role is pivotal in the synthesis of various biologically active molecules, where the protection of the amine functionality is essential. This allows for the sequential construction of complex pharmaceuticals without unwanted side reactions.
Agrochemical Synthesis
Similar to its use in pharmaceuticals, 3-(Boc-amino)-4,4-difluoropiperidine is also an important intermediate in the synthesis of agrochemicals . Its protected amine group enables the creation of compounds that can be further modified to produce pesticides and herbicides with enhanced efficacy and selectivity.
Material Science
In material science, the compound can be used to modify the surface properties of materials . By introducing Boc-protected amines, scientists can alter the hydrophobicity or hydrophilicity of surfaces, which is beneficial for creating specialized coatings and adhesives.
Catalysis Research
The Boc group’s stability and ease of removal make 3-(Boc-amino)-4,4-difluoropiperidine a valuable agent in catalysis research . Researchers can study the effects of protected amines on catalytic processes, leading to the development of more efficient and selective catalysts.
Analytical Chemistry
In analytical chemistry, the compound is used as a standard or reference material in spectroscopic analysis . Its well-defined structure and protective groups make it ideal for calibrating instruments and validating analytical methods.
Environmental Science
Due to its non-toxic nature and the possibility of solvent-free synthesis, 3-(Boc-amino)-4,4-difluoropiperidine is studied for its environmental impact . Researchers explore its biodegradability and potential as a safer alternative to more hazardous chemicals in industrial applications.
作用機序
Safety and Hazards
将来の方向性
Future directions for the use of 3-(Boc-amino)-4,4-difluoropiperidine could involve further exploration of its synthesis and applications. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
特性
IUPAC Name |
tert-butyl N-(4,4-difluoropiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-6-13-5-4-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJOHBZTOIMHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-4,4-difluoropiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-Bromophenoxy)propyl]-4,4-difluoropiperidine](/img/structure/B1445336.png)

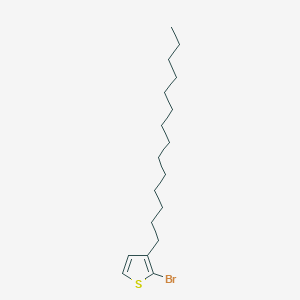
![Methyl 4-[(chloroacetyl)amino]-3-hydroxybenzoate, tech](/img/structure/B1445340.png)
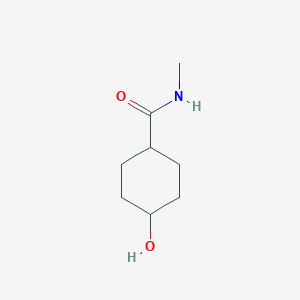
![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)
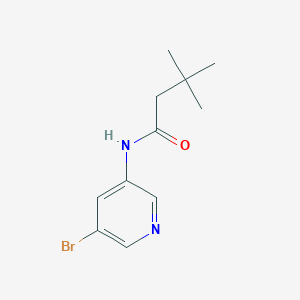
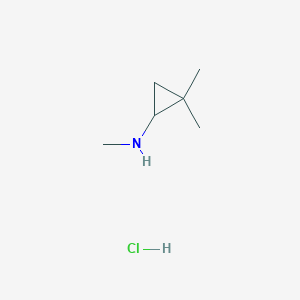
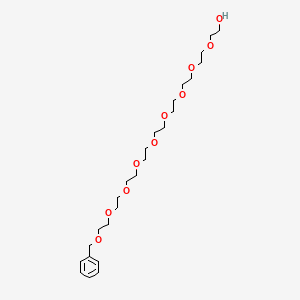


![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)
